molecular formula C6H7BrN2O4S B13068916 methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate

methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate

Cat. No.: B13068916
M. Wt: 283.10 g/mol
InChI Key: AKYKRVQOXZQCBZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by sulfonation and esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

Scientific Research Applications

Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-pyrrole-2-carboxylate
  • Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate
  • Methyl 5-chloro-4-sulfamoyl-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and sulfonamide groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C6H7BrN2O4S

Molecular Weight

283.10 g/mol

IUPAC Name

methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C6H7BrN2O4S/c1-13-6(10)3-2-4(5(7)9-3)14(8,11)12/h2,9H,1H3,(H2,8,11,12)

InChI Key

AKYKRVQOXZQCBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N1)Br)S(=O)(=O)N

Origin of Product

United States

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